REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.[Cl:12][CH:13](Cl)[C:14](=O)[CH3:15].C(=O)([O-])O.[Na+]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]2[S:10][CH:15]=[C:14]([CH2:13][Cl:12])[N:11]=2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(=S)N
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)Cl
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration, thionyl chloride (1.52 mL)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
ADDITION
|
Details
|
The reaction mixture was adjusted to pH=8-9 by the addition of saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate/hexane (1/1)(100 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC=2SC=C(N2)CCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |